2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid
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Overview
Description
2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid is a chemical compound with the molecular formula C11H18N2O4 This compound is notable for its unique structure, which includes an aminooxan ring and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the aminooxan ring followed by the introduction of the formamido group and the pent-4-enoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminotetrahydro-2H-pyran-4-yl)formamido]pent-4-enoic acid
- 2-[(4-Aminotetrahydro-2H-thiopyran-4-yl)formamido]pent-4-enoic acid
Uniqueness
2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid is unique due to its specific structural features, such as the aminooxan ring, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C11H18N2O4 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[(4-aminooxane-4-carbonyl)amino]pent-4-enoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-2-3-8(9(14)15)13-10(16)11(12)4-6-17-7-5-11/h2,8H,1,3-7,12H2,(H,13,16)(H,14,15) |
InChI Key |
PWSFSNVCAYTDOC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)C1(CCOCC1)N |
Origin of Product |
United States |
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